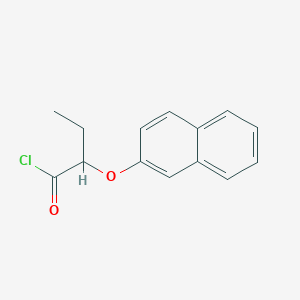

2-(2-Naphthyloxy)butanoyl chloride

描述

The Significance of Acyl Halides as Reactive Intermediates in Chemical Transformations

Acyl halides, and most commonly acyl chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen atom. wikipedia.orgreactory.app This structural modification dramatically increases the reactivity of the carbonyl group, establishing acyl halides as pivotal reactive intermediates in organic synthesis. chemeo.com The high reactivity stems from the electronic properties of the acyl halide functional group. The carbon atom of the carbonyl group is bonded to both a highly electronegative oxygen atom and a halogen atom (like chlorine), both of which pull electron density away from the carbon. utexas.edunih.gov This inductive effect results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. utexas.eduscbt.com

This enhanced electrophilicity allows acyl halides to participate in reactions that are often difficult or inefficient with less reactive carboxylic acid derivatives. chempedia.info Consequently, they are fundamental in the synthesis of a wide range of compounds, finding applications in the production of pharmaceuticals, polymers, and dyes. chemeo.comnih.govmdpi.com Their role as "activated" forms of carboxylic acids enables chemists to construct complex molecules with high efficiency, making them a cornerstone of modern synthetic strategies. chemeo.comnih.gov

Overview of Nucleophilic Acyl Substitution Reactions

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. manavchem.comnist.gov This class of reaction involves the replacement of the halide leaving group by a nucleophile. nist.gov The versatility of this process is a major reason for the importance of acyl chlorides in organic chemistry, as a wide variety of nucleophiles can be employed, leading to a diverse array of products. doubtnut.com Common nucleophiles include water, alcohols, ammonia, and primary and secondary amines, which react with acyl chlorides to form carboxylic acids, esters, and amides, respectively. nih.govdoubtnut.com

General Mechanism of Nucleophilic Addition-Elimination

Unlike SN2 reactions, nucleophilic acyl substitution does not occur in a single step. sigmaaldrich.com Instead, it proceeds through a two-stage mechanism known as nucleophilic addition-elimination. scbt.comsigmaaldrich.com

Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. scbt.comnih.gov This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. scbt.com

Elimination: The tetrahedral intermediate is not stable. sigmaaldrich.com The negative charge on the oxygen atom reforms the carbon-oxygen double bond. In this process, the weakest bond to the carbonyl carbon is broken, and the leaving group is expelled. chemeo.com In the case of acyl chlorides, the chloride ion is an excellent leaving group, and its departure results in the formation of the new carbonyl compound. scbt.com

This two-step pathway is a defining feature of the reactivity of carboxylic acid derivatives. sigmaaldrich.com

Factors Influencing Reactivity and Stereochemistry in Acyl Chlorides

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a general trend, with acyl chlorides being among the most reactive. chempedia.infoijpcbs.com This high reactivity is primarily due to two factors:

Inductive Effect: The strong electron-withdrawing inductive effect of the chlorine atom greatly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. chemistryviews.org

Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group. mdpi.com The stability of the departing chloride ion facilitates the collapse of the tetrahedral intermediate and the reformation of the carbonyl group.

In contrast, other derivatives like amides are much less reactive because the nitrogen atom is a poorer electron-withdrawing group and the amide ion is a very poor leaving group. mdpi.com The general order of reactivity is: Acyl Chloride > Acid Anhydride (B1165640) > Ester > Amide. ijpcbs.com

When the acyl chloride contains a chiral center, the stereochemistry of the reaction is an important consideration. In a typical nucleophilic acyl substitution, the reaction occurs at the achiral, sp²-hybridized carbonyl carbon. If the chiral center is adjacent to the acyl chloride group, as in 2-(2-Naphthyloxy)butanoyl chloride, the stereocenter is not directly involved in the reaction and its configuration is generally retained in the product.

Contextualization of this compound within the Class of Butanoyl Chlorides

This compound belongs to the class of butanoyl chlorides, which are derivatives of butanoic acid. wikipedia.org The parent compound, butanoyl chloride, is a colorless liquid with a pungent odor that is used as an intermediate in organic synthesis for the preparation of various chemicals, including pharmaceuticals and agrochemicals. wikipedia.orgmanavchem.com

| Property | Value | Source |

| Chemical Formula | C₄H₇ClO | wikipedia.org |

| Molar Mass | 106.55 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Odor | Pungent | wikipedia.orgmanavchem.com |

| Melting Point | -89 °C | wikipedia.org |

| Boiling Point | 102 °C | wikipedia.org |

| Solubility in water | Decomposes | wikipedia.orgmanavchem.com |

| Solubility in organic solvents | Miscible with ether | manavchem.com |

This table displays the physicochemical properties of Butanoyl chloride.

The introduction of a naphthyloxy group at the second carbon of the butanoyl chain, as in this compound, adds significant structural complexity and introduces new chemical properties and potential applications.

Structural Features and Nomenclatural Considerations for Naphthyloxy and Butanoyl Moieties

The name "this compound" systematically describes the molecule's structure according to IUPAC nomenclature rules for acyl chlorides. utexas.edu

Butanoyl chloride: This is the parent structure, indicating a four-carbon acyl chloride derived from butanoic acid. The carbonyl carbon is designated as carbon-1. utexas.edunist.gov

2-: This number indicates that the substituent is attached to the second carbon of the butanoyl chain.

(2-Naphthyloxy): This describes the substituent group. "Naphthyl" refers to the bicyclic aromatic naphthalene (B1677914) group. "Oxy" indicates that the naphthalene ring is connected to the butanoyl chain via an oxygen atom (an ether linkage). The "2-" preceding "Naphthyloxy" specifies that the oxygen is attached to the C2 position of the naphthalene ring.

The full structure, therefore, consists of a butanoyl chloride backbone with a naphthyloxy group attached at the alpha-carbon relative to the carbonyl group.

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-2-yloxy)butanoyl chloride | scbt.com |

| Molecular Formula | C₁₄H₁₃ClO₂ | scbt.com |

| Molecular Weight | 248.71 g/mol | sigmaaldrich.comresearchgate.net |

| CAS Number | 65291-29-4 | scbt.com |

This table presents the identifiers for this compound.

Importance of the Naphthyloxy Group in Chemical Design

The inclusion of a naphthyloxy group in a molecule can have a profound impact on its properties and potential applications. Naphthalene-containing compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. mdpi.commdpi.com The large, planar, and lipophilic nature of the naphthalene ring system allows it to participate in various intermolecular interactions, which is often a key feature in the design of bioactive molecules.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential use as a building block in the synthesis of more complex naphthalene-containing compounds for materials science or medicinal chemistry research. mdpi.com The reactive acyl chloride handle provides a direct route for attaching the 2-(2-naphthyloxy)butyl moiety to various nucleophiles, facilitating the exploration of new chemical entities with potentially useful properties.

Structure

3D Structure

属性

IUPAC Name |

2-naphthalen-2-yloxybutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEWCTKDPYRJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Naphthyloxy Butanoyl Chloride and Analogues

Synthetic Routes to Acyl Chlorides from Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. wikipedia.org Acyl chlorides are highly reactive compounds that serve as versatile intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives. wikipedia.org The primary methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus halides (PCl₃, PCl₅), and oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemguide.co.uk

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficiency and the convenient removal of by-products. wikipedia.orgnih.gov The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, along with gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product. chemguide.co.ukwikipedia.orgyoutube.com

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The process begins with the attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. youtube.comyoutube.com This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the acyl chloride, sulfur dioxide, and a protonated chlorine atom which combines with the previously expelled chloride to form HCl. youtube.com

The reaction is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com The catalyst reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more powerful acylating agent. wikipedia.org This catalytic approach often allows for milder reaction conditions. Optimization of reaction conditions typically involves controlling the temperature and the stoichiometry of the reagents. While some reactions proceed efficiently at room temperature, others may require refluxing in neat thionyl chloride or in an inert solvent like acetonitrile (B52724). commonorganicchemistry.com The use of a base, such as pyridine (B92270), can also be employed to neutralize the HCl by-product, although this is not always necessary or desirable. youtube.com

Table 1: Reaction Conditions for Thionyl Chloride Mediated Chlorination

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | Efficient chlorinating agent with gaseous by-products. chemguide.co.ukwikipedia.org |

| Catalyst (Optional) | N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent, enabling milder conditions. wikipedia.orgyoutube.com |

| Solvent (Optional) | Acetonitrile, Dichloromethane (B109758) | Provides a reaction medium, can aid in temperature control. commonorganicchemistry.com |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the carboxylic acid. commonorganicchemistry.com |

| Base (Optional) | Pyridine | Neutralizes HCl by-product. youtube.com |

A significant advantage of using thionyl chloride is that the major by-products, SO₂ and HCl, are gases and can be easily removed from the reaction mixture by performing the reaction in a well-ventilated fume hood or by using a gas trap. chemguide.co.ukwikipedia.orgyoutube.com This simplifies the work-up procedure considerably. wikipedia.org However, aged samples of thionyl chloride can contain impurities like sulfur dichloride and disulfur (B1233692) dichloride, which can lead to unwanted side reactions. wikipedia.org Purification of the crude acyl chloride is typically achieved by fractional distillation to separate it from any excess thionyl chloride and non-volatile impurities. chemguide.co.uklibretexts.org In some cases, particularly for small-scale preparations, the crude product may be of sufficient purity for subsequent reactions after simply removing the volatile components under reduced pressure. researchgate.net

Phosphorus Halide (PCl₃, PCl₅) Mediated Chlorination

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.ukwikipedia.org

With phosphorus pentachloride, the reaction yields the acyl chloride and phosphorus oxychloride (POCl₃), along with hydrogen chloride gas. chemguide.co.ukyoutube.com A key advantage is that the reaction often proceeds under mild, even cold, conditions. libretexts.org However, the separation of the acyl chloride from the liquid by-product, POCl₃, requires fractional distillation. chemguide.co.uklibretexts.org

Phosphorus trichloride reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemguide.co.ukstackexchange.com A notable benefit of using PCl₃ is the absence of gaseous HCl as a by-product, which can be advantageous for acid-sensitive substrates. chemguide.co.uk The non-volatile nature of phosphorous acid allows for easier separation of the acyl chloride, again typically by distillation. chemguide.co.ukstackexchange.com

Table 2: Comparison of Phosphorus Halide Reagents

| Reagent | Stoichiometry (Acid:Reagent) | By-products | Separation |

|---|---|---|---|

| PCl₅ | 1:1 | POCl₃, HCl | Fractional Distillation chemguide.co.uklibretexts.org |

| PCl₃ | 3:1 | H₃PO₃ | Fractional Distillation chemguide.co.ukstackexchange.com |

Oxalyl Chloride as a Chlorinating Agent

Oxalyl chloride is another excellent reagent for preparing acyl chlorides from carboxylic acids, often favored for its mild reaction conditions and the generation of only gaseous by-products: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). chemicalbook.comwikipedia.org This simplifies product isolation significantly. chemicalbook.com

The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net The mechanism, similar to that with thionyl chloride, involves the formation of a Vilsmeier reagent intermediate when DMF is used as a catalyst. wikipedia.org Oxalyl chloride is considered a milder and more selective reagent compared to thionyl chloride, which can be beneficial when working with sensitive substrates. researchgate.netwikipedia.org However, it is also more expensive. researchgate.net

Alternative and Emerging Chlorination Reagents and Methodologies

Research continues to explore new and improved methods for the synthesis of acyl chlorides. Some alternative reagents include cyanuric chloride and 3,3-dichlorocyclopropenes. youtube.comorganic-chemistry.org Cyanuric chloride, in the presence of a formamide (B127407) catalyst, has been shown to be a cost-effective method for this transformation. rsc.org The use of 3,3-dichlorocyclopropenes with a tertiary amine base allows for the rapid conversion of carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org

Furthermore, methods for forming acyl chlorides from esters have been developed. For instance, tert-butyl esters react with thionyl chloride at room temperature to yield acyl chlorides, while other esters like methyl, ethyl, and isopropyl esters are generally unreactive under these conditions. organic-chemistry.org Visible-light photocatalysis represents an emerging and efficient method, where a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide can produce an acid chloride in the presence of a suitable photocatalyst. organic-chemistry.org

Synthesis of Butanoyl Chloride Scaffolds

Synthesis from Butyric Acid

A common and straightforward method for preparing butanoyl chloride is through the chlorination of butyric acid. wikipedia.org This transformation is typically achieved using a variety of chlorinating agents.

One of the most frequently employed reagents is thionyl chloride (SOCl₂). orgsyn.org The reaction involves heating butyric acid with an excess of thionyl chloride, often with a reflux condenser to manage the reaction temperature. orgsyn.org The purity of the thionyl chloride can influence the yield of the final product. orgsyn.org Distillation of the crude product is necessary to obtain purified butanoyl chloride. orgsyn.org An optimized procedure involves the slow addition of butyric acid to heated thionyl chloride to control the evolution of gaseous byproducts, which can be absorbed in water. orgsyn.org It has been noted that keeping the reaction mixture cool during the addition of the acid can suppress the formation of butyric anhydride (B1165640), thereby improving the yield of the desired acid chloride. orgsyn.org

Alternatively, oxalyl chloride can be used in dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction is typically stirred overnight, and the excess oxalyl chloride and solvent are removed under reduced pressure to yield the crude butanoyl chloride. nih.gov

Other chlorinating agents that have been historically used for this conversion include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). orgsyn.org Another method involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, in the presence of an organic amine catalyst in an organic solvent. google.com

Table 1: Comparison of Chlorinating Agents for Butyric Acid Conversion

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Reflux with excess reagent | Readily available, effective | Can lead to anhydride formation |

| Oxalyl chloride | DCM, catalytic DMF, room temp | Mild conditions | --- |

| Phosphorus trichloride (PCl₃) | --- | --- | --- |

| Phosphorus pentachloride (PCl₅) | --- | --- | --- |

| Bis(trichloromethyl) carbonate | Organic solvent, amine catalyst | Green chemistry approach | Requires catalyst |

Synthesis from γ-Butyrolactone

An alternative precursor for the butanoyl chloride scaffold is γ-butyrolactone. google.comnih.govnih.govacs.org This approach is particularly useful for synthesizing 4-chlorobutanoyl chloride. The ring-opening and subsequent chlorination of γ-butyrolactone can be achieved using thionyl chloride, often in the presence of a catalyst such as zinc chloride. google.com While this method is straightforward, it can result in lower conversion rates and the generation of significant waste. google.com

To improve efficiency and yield, mixed catalyst systems have been developed. google.com These systems can increase the conversion of γ-butyrolactone to over 95% and the yield of 4-chlorobutanoyl chloride to over 90%. google.com The reaction is a nucleophilic substitution where the catalyst facilitates the protonation of γ-butyrolactone, which is then attacked by the chlorinating agent. google.com Another patented method utilizes bis(trichloromethyl) carbonate in an organic solvent with an amine catalyst and a phase-transfer catalyst to achieve high yields under mild conditions. google.com However, the use of toxic organic solvents and the generation of byproducts that complicate purification are notable drawbacks. google.com

Incorporation of the Naphthyloxy Moiety

Once the butanoyl chloride scaffold is available, the next crucial step is the introduction of the 2-naphthyloxy group. This is typically accomplished through an etherification reaction.

Etherification Reactions for Naphthyloxy Formation

The Williamson ether synthesis is a classic and highly effective method for forming the aryl ether linkage. numberanalytics.commasterorganicchemistry.com This S_N2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing 2-(2-naphthyloxy)butanoic acid (a precursor to the target chloride), this would involve the reaction of 2-naphthoxide (the conjugate base of 2-naphthol) with a 2-halobutanoate ester. The reaction is generally fastest with primary alkyl halides. masterorganicchemistry.com

The formation of aryl ethers can also be achieved through various other methods. organic-chemistry.org For instance, the Mitsunobu reaction, which utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), can be employed to couple an alcohol with a phenol. numberanalytics.comorganic-chemistry.org Sonication can significantly increase the rate of the Mitsunobu reaction, especially with sterically hindered substrates. organic-chemistry.org

Copper-catalyzed methods have also been developed for the synthesis of aryl ethers. For example, a combination of copper(I) iodide and 8-hydroxyquinaldine (B167061) can catalyze the hydroxylation of aryl halides, and the resulting phenols can be reacted in situ with alkyl halides to form ethers. organic-chemistry.org Palladium-catalyzed reactions also offer a route to aryl ethers. organic-chemistry.org

Precursors to 2-(2-Naphthyloxy)butanoyl Chloride

The direct synthesis of this compound can be challenging. A more common strategy involves the synthesis of the corresponding carboxylic acid, 2-(2-naphthyloxy)butanoic acid, which is then converted to the acid chloride. The synthesis of 2-(2-naphthyloxy)butanoic acid can be achieved by reacting 2-naphthol (B1666908) with an ethyl 2-bromobutanoate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The resulting ester is then hydrolyzed to the carboxylic acid.

The final step, the conversion of 2-(2-naphthyloxy)butanoic acid to this compound, is typically accomplished using a chlorinating agent such as thionyl chloride prepchem.com or oxalyl chloride.

Chiral Synthesis of Butanoyl Chlorides with Naphthyloxy Substitution

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Achieving chirality can be approached in several ways.

One strategy involves starting with a chiral precursor. For example, enantiomerically enriched (R)- or (S)-2-bromobutanoic acid can be used in the etherification reaction with 2-naphthol. Subsequent conversion of the chiral carboxylic acid to the acid chloride would yield the desired enantiomerically pure product.

Another approach is the enantioselective synthesis of the butanoyl scaffold itself. For instance, the asymmetric α-arylation of α-substituted γ-butyrolactones using a nickel-BINAP catalyst system has been shown to be highly enantioselective. nih.gov This method could potentially be adapted to introduce the naphthyl group.

Furthermore, chiral phosphine (B1218219) catalysts have been used in the enantioselective synthesis of benzylic ethers from γ-aryl-substituted alkynoates and alcohols. organic-chemistry.org This type of internal redox reaction could be explored for the asymmetric synthesis of the naphthyloxy butanoate precursor. The development of methods for the direct construction of chiral centers from prochiral starting materials is an active area of research and could provide more efficient routes to chiral butanoyl chlorides. nih.gov

Enantioselective Approaches in Acyl Chloride Synthesis

The synthesis of a specific enantiomer of a chiral acyl chloride like this compound necessitates an enantioselective strategy. A prevalent method involves the use of chiral auxiliaries. williams.edu These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. williams.edursc.org

A well-established class of chiral auxiliaries is the Evans oxazolidinones. williams.edursc.org The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an achiral acyl chloride, followed by the introduction of the side chain. However, for a molecule like this compound, the chiral center is alpha to the carbonyl group and is part of the butanoyl chain. A more direct approach starts with the corresponding 2-(2-naphthyloxy)butanoic acid.

The general strategy using a chiral auxiliary for a related system involves these steps:

Acylation of the Auxiliary : The chiral auxiliary, such as a 4-substituted-2-oxazolidinone, is first acylated with the desired acyl chloride. In a related context, propionic anhydride can be used to form an N-propionyl oxazolidinone. williams.edu

Diastereoselective Alkylation : The resulting N-acyl oxazolidinone is then deprotonated to form a rigid Z-enolate, which is subsequently alkylated. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. williams.edu

Cleavage of the Auxiliary : The chiral auxiliary is then cleaved, often through hydrolysis, to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target acyl chloride. williams.edu

For the synthesis of a single enantiomer of this compound, one would start with the enantiomerically pure 2-(2-naphthyloxy)butanoic acid. This chiral acid can be obtained through methods like enzymatic resolution or asymmetric synthesis, and then converted to the acyl chloride using standard chlorinating agents like thionyl chloride, a reaction that proceeds with retention of configuration at the stereocenter.

| Chiral Auxiliary Approach | Reagents and Conditions | Typical Outcome |

| Acylation | Chiral Oxazolidinone, n-BuLi, Acyl Chloride or Anhydride | N-Acyl Oxazolidinone |

| Alkylation | NaHMDS or LDA, Alkyl Halide | High diastereoselectivity (>95% de) |

| Cleavage | LiOH, H₂O₂ | Enantiomerically enriched carboxylic acid |

This table illustrates a general strategy using chiral auxiliaries for asymmetric synthesis, which can be applied to generate precursors for chiral acyl chlorides.

Diastereoselective Control in Related Chiral Systems

Once a chiral center is established, as in this compound, it can exert stereochemical control over subsequent reactions, leading to the formation of one diastereomer in preference to others. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. acs.orgnih.gov

The addition of nucleophiles to the carbonyl group of a chiral acyl chloride can proceed with a certain degree of diastereoselectivity, governed by models such as the Felkin-Anh model. nih.gov This model predicts the stereochemical outcome by considering the steric and electronic effects of the substituents at the alpha-carbon. The nucleophile preferentially attacks the carbonyl carbon from the face opposite to the largest group at the adjacent stereocenter.

In systems related to 2-(alkoxy)-substituted acyl chlorides, the alkoxy group can influence the conformation of the molecule and the trajectory of the incoming nucleophile. For instance, in the addition of organometallic reagents to α-alkoxy aldehydes, chelation control can play a significant role, where the metal ion coordinates to both the carbonyl oxygen and the alkoxy oxygen, creating a rigid cyclic intermediate that directs the nucleophilic attack. acs.org

Research on the diastereoselective additions to chiral α-substituted ketones has shown that the stereochemical outcome can be highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov While some reactions are well-explained by established stereochemical models, others, particularly those involving highly reactive reagents like allylmagnesium halides, may not follow predictable patterns due to complex kinetics. nih.gov However, high diastereoselectivity can still be achieved if one face of the carbonyl group is effectively blocked by the substrate's conformation. nih.gov

| Reaction Type | Chiral Substrate | Key Factor for Diastereoselectivity |

| Nucleophilic Addition | Chiral α-alkoxy aldehyde | Felkin-Anh model, Chelation control |

| Alkylation | Chiral imine | Steric hindrance from α-substituent |

| [3+2] Annulation | Chiral allylsilane | Matching/mismatching of chiral reactants |

This table provides examples of diastereoselective reactions in related chiral systems, illustrating the principles of stereocontrol.

Green Chemistry Approaches in Acyl Chloride Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of acyl chloride synthesis, this translates to developing methods that are more atom-economical, use less hazardous solvents and reagents, and are more energy-efficient. rsc.orgfrontiersin.org

Solvent-Free or Reduced-Solvent Methodologies

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Many conventional syntheses of acyl chlorides employ solvents like dichloromethane or toluene. Solvent-free, or neat, reaction conditions can offer significant environmental benefits by reducing waste and simplifying purification. frontiersin.orgresearchgate.net

The reaction of a carboxylic acid with thionyl chloride can often be performed neat, especially if the carboxylic acid is a liquid at the reaction temperature. commonorganicchemistry.com The excess thionyl chloride (boiling point 76 °C) can be removed by distillation, and the gaseous byproducts (SO₂ and HCl) can be scrubbed, leaving the desired acyl chloride. researchgate.net This approach is highly atom-economical and avoids the use of organic solvents.

In cases where a solvent is necessary, for example, if the starting carboxylic acid is a high-melting solid, the choice of solvent is crucial. Green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are considered more environmentally benign alternatives to traditional chlorinated solvents. rsc.org

| Method | Conditions | Advantages | Disadvantages |

| Neat Reaction | Carboxylic acid + neat SOCl₂, reflux | No solvent waste, simplified work-up | Only suitable for liquid or low-melting substrates |

| Reduced-Solvent | High concentration in a green solvent (e.g., 2-MeTHF) | Reduced solvent usage, higher throughput | Requires solvent removal and recycling |

| Solvent-Free Acetylation | Phenol + Acetic Anhydride, Catalyst | Avoids hazardous acylating agents and solvents | Not directly applicable to acyl chloride synthesis |

This table compares solvent-free and reduced-solvent methodologies for acylation and related reactions.

Catalytic Systems for Enhanced Atom Economy

The atom economy of a reaction is a measure of how efficiently the atoms from the starting materials are incorporated into the desired product. Traditional methods for acyl chloride synthesis often use stoichiometric amounts of activating reagents, leading to significant waste. researchgate.netrsc.org Catalytic methods can dramatically improve atom economy and reduce the environmental impact. rsc.orgtandfonline.com

One approach involves the use of a catalytic amount of a Lewis base, such as N,N-dimethylformamide (DMF), to accelerate the reaction between a carboxylic acid and thionyl chloride or oxalyl chloride. commonorganicchemistry.comyoutube.com The catalyst forms a more reactive Vilsmeier-type intermediate, which is then consumed in the reaction and regenerated in the catalytic cycle.

More advanced catalytic systems have been developed to further improve the green credentials of acyl chloride synthesis. For example, a method using catalytic formylpyrrolidine (FPyr) with cyanuric chloride (TCT) as the stoichiometric chlorine source has been reported. rsc.org This system is highly cost-effective and generates less waste compared to traditional methods. rsc.org Another approach utilizes Brønsted acids as catalysts for the chlorination of carboxylic acids with thionyl chloride, offering an efficient and cheaper alternative to some traditional catalytic methods. tandfonline.com

| Catalytic System | Catalyst | Reagent | Key Advantages |

| Vilsmeier-Haack type | N,N-Dimethylformamide (DMF) | Thionyl chloride or Oxalyl chloride | Accelerates reaction, allows milder conditions |

| Formamide Catalyzed | Formylpyrrolidine (FPyr) | Cyanuric Chloride (TCT) | High cost-efficiency, low E-factor |

| Brønsted Acid Catalyzed | Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) | Inexpensive catalyst, rapid reaction |

This table summarizes various catalytic systems for the synthesis of acyl chlorides, highlighting their advantages in the context of green chemistry.

Reaction Mechanisms and Synthetic Transformations of 2 2 Naphthyloxy Butanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2-(2-Naphthyloxy)butanoyl chloride. masterorganicchemistry.com The high reactivity of the acyl chloride group allows for its conversion into less reactive carboxylic acid derivatives such as esters and amides. pearson.com These transformations are typically rapid and exothermic. chemguide.co.uklibretexts.org

The reaction of this compound with alcohols yields esters, a process known as esterification. libretexts.org This method is highly efficient for creating esters, especially when compared to the Fischer esterification of the parent carboxylic acid, as the reaction is irreversible and proceeds readily at room temperature. libretexts.org

The mechanism for the esterification of this compound follows the general two-step nucleophilic acyl substitution pathway. chemguide.co.uklibretexts.org

Addition Step: A lone pair of electrons on the oxygen atom of the alcohol molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the alcohol is bonded to the former carbonyl carbon, and the carbonyl oxygen carries a negative charge. chemguide.co.uklibretexts.org

Elimination Step: This intermediate quickly collapses. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is eliminated. chemguide.co.uklibretexts.org The protonated ester then loses a proton (H⁺), typically to the newly formed chloride ion, to yield the final ester product and hydrogen chloride (HCl). chemguide.co.uk

The esterification reaction produces hydrogen chloride (HCl) gas as a byproduct. chemguide.co.uklibretexts.org HCl is a strong acid that can potentially lead to unwanted side reactions. To neutralize this acid and drive the reaction to completion, a weak base is often added. researchgate.net Pyridine (B92270) or triethylamine (B128534) are commonly used for this purpose. researchgate.net

The base, typically a tertiary amine, acts as an "HCl scavenger." It reacts with the liberated HCl to form a stable ammonium (B1175870) salt (e.g., pyridinium (B92312) chloride), effectively removing the acid from the reaction mixture. researchgate.net This prevents the acid from protonating the alcohol nucleophile, which would deactivate it, or participating in other side reactions.

Table 1: Common Bases Used in Esterification of Acyl Chlorides

| Base | Structure | Function |

| Pyridine | C₅H₅N | Acts as a nucleophilic catalyst and an HCl scavenger. |

| Triethylamine | (C₂H₅)₃N | A non-nucleophilic base that serves as an effective HCl scavenger. researchgate.net |

This table presents common bases used to facilitate the reaction between acyl chlorides and alcohols.

By reacting this compound with various alcohols, a diverse range of esters containing the 2-naphthyloxy moiety can be synthesized. The properties of the resulting ester are determined by the structure of the alcohol used. The reaction is versatile and can be performed with primary, secondary, and even tertiary alcohols, as well as phenols. libretexts.orgorganic-chemistry.org

Table 2: Examples of Naphthyloxy-Ester Synthesis

| Alcohol Reactant | Resulting Ester Product |

| Methanol | Methyl 2-(2-naphthyloxy)butanoate |

| Ethanol | Ethyl 2-(2-naphthyloxy)butanoate |

| Isopropanol | Isopropyl 2-(2-naphthyloxy)butanoate |

| Phenol | Phenyl 2-(2-naphthyloxy)butanoate |

This table illustrates the synthesis of various naphthyloxy-containing esters from the reaction of this compound with different alcohols.

This compound reacts readily with ammonia, primary amines, and secondary amines to form amides. chemguide.co.ukyoutube.com This reaction is a cornerstone of organic synthesis for creating the robust amide bond. The reaction is vigorous and typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt. youtube.comkhanacademy.org

The mechanism of amidation is analogous to that of esterification and proceeds via nucleophilic acyl substitution. chemguide.co.ukyoutube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine is a potent nucleophile. It attacks the electrophilic carbonyl carbon of this compound. chemguide.co.ukyoutube.com

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. The nitrogen atom, having donated its electron pair, acquires a positive formal charge, while the carbonyl oxygen becomes negatively charged. chemguide.co.uk

Elimination and Deprotonation: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion. chemguide.co.ukyoutube.com A second molecule of the amine then acts as a base, deprotonating the nitrogen atom to give the final, neutral amide product and an ammonium chloride salt. chemguide.co.uk

This efficient process allows for the synthesis of primary, secondary, and tertiary amides, depending on whether the acyl chloride reacts with ammonia, a primary amine, or a a secondary amine, respectively.

Reactions with Amines and Ammonia: Amide Bond Formation

Formation of Substituted Naphthyloxy Butanamides

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted 2-(2-naphthyloxy)butanamides. This transformation is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile. youtube.comlibretexts.org

The general reaction can be represented as follows:

R-NH₂ + this compound → N-R-2-(2-Naphthyloxy)butanamide + HCl

Where R represents an alkyl or aryl group.

This reaction is highly versatile and allows for the synthesis of a wide array of substituted amides by varying the amine used. commonorganicchemistry.com The reaction is typically carried out at room temperature in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com

Reactions with Carboxylic Acids: Anhydride (B1165640) Formation

This compound can react with carboxylic acids to form mixed anhydrides. libretexts.orgpressbooks.pub This reaction also follows a nucleophilic acyl substitution mechanism. crunchchemistry.co.uk The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com

The mechanism involves the initial attack of the carboxylic acid on the acyl chloride, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to form the anhydride and hydrogen chloride. youtube.com A weak base, such as pyridine, is often used to catalyze the reaction and to scavenge the HCl produced. pressbooks.pub

The general equation for this reaction is:

R-COOH + this compound → 2-(2-Naphthyloxy)butanoic R-cooic anhydride + HCl

This method is a useful way to prepare both symmetrical and mixed anhydrides. pressbooks.pub

Hydrolysis Reactions

Acyl chlorides, including this compound, are reactive compounds that readily undergo hydrolysis in the presence of water. crunchchemistry.co.ukchemguide.co.uk This reaction results in the formation of the corresponding carboxylic acid, 2-(2-naphthyloxy)butanoic acid, and hydrogen chloride. libretexts.orgdocbrown.info

The reaction mechanism is a nucleophilic addition-elimination process. chemguide.co.uklibretexts.org A water molecule acts as a nucleophile, and its oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.info This leads to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is expelled. Finally, a proton is removed from the oxygen atom that originated from the water molecule, yielding the carboxylic acid and HCl. chemguide.co.uk

Kinetics and Thermodynamics of Hydrolysis

Implications for Handling and Storage

The high reactivity of this compound with water necessitates careful handling and storage procedures to maintain its chemical integrity. fishersci.atchemicalbook.com It should be stored in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. chemicalbook.comfishersci.com Containers should be kept tightly closed to prevent contact with atmospheric moisture, which can lead to hydrolysis. chemicalbook.comfishersci.com It is often stored under an inert atmosphere. fishersci.at Protective equipment, such as gloves and safety glasses, should be worn when handling this compound to avoid contact with skin and eyes. fishersci.atchemicalbook.com In case of spills, inert absorbent materials should be used for containment and cleanup. fishersci.at

Friedel-Crafts Acylation with Aromatic Systems

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-(2-naphthyloxy)butanoyl group onto an aromatic ring. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. byjus.comwikipedia.org

Mechanism and Regioselectivity

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl chloride and the Lewis acid catalyst. byjus.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and leading to the formation of a highly electrophilic acylium ion. byjus.com This acylium ion is resonance-stabilized. youtube.com

The generated acylium ion then acts as the electrophile and is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the bond with the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org The product of the reaction is an aryl ketone. organic-chemistry.org

The regioselectivity of the Friedel-Crafts acylation is influenced by the substituents already present on the aromatic ring. Activating groups direct the incoming acyl group to the ortho and para positions, while deactivating groups direct it to the meta position. For instance, the acylation of anisole (B1667542) would be expected to yield primarily the para-substituted product due to the ortho, para-directing effect of the methoxy (B1213986) group. blogspot.com Conversely, the acylation of nitrobenzene (B124822) would be much more difficult and would yield the meta-substituted product. libretexts.org The regioselective cyclization of 4-(2-naphthyloxy)butanoyl chloride has been shown to proceed as expected with a tin(IV) chloride catalyst. chempedia.info

Acylation of Naphthalene (B1677914) and Substituted Naphthalene Derivatives

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. In the context of this compound, this reaction would involve the electrophilic substitution of a hydrogen atom on the naphthalene ring with the acyl group from the chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it more electrophilic.

The regioselectivity of the acylation of naphthalene is highly dependent on the reaction conditions. Generally, acylation at the 1-position is kinetically favored, while acylation at the 2-position is thermodynamically favored. The presence of the 2-naphthyloxy group in the acyl chloride itself adds a layer of complexity. The ether linkage is an activating group, directing incoming electrophiles to the ortho and para positions of the naphthyloxy moiety. However, the primary reaction of interest here is the acylation of a separate naphthalene or substituted naphthalene molecule by this compound.

For a substituted naphthalene derivative, the existing substituent will direct the incoming acyl group. Electron-donating groups will activate the ring and direct the acylation to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to the meta position, relative to the substituent.

A related compound, 2-Naphthoyl chloride, undergoes acylation reactions, and its reactivity can provide insights into the expected behavior of this compound. nih.gov

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles and strong bases that readily react with electrophilic carbonyl compounds like acyl chlorides. libretexts.orglibretexts.orgucalgary.ca

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are prepared by reacting an alkyl or aryl halide with magnesium or lithium metal, respectively. libretexts.orgmasterorganicchemistry.comethz.ch These reagents are highly reactive towards acyl chlorides. The carbon-metal bond is highly polarized, rendering the carbon atom nucleophilic. libretexts.orglibretexts.orgwikipedia.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.orglibretexts.org This initial attack forms a tetrahedral intermediate.

It is crucial to use dry solvents and glassware when working with these reagents as they react readily with water. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction of this compound with Grignard or organolithium reagents can lead to either a ketone or a tertiary alcohol, depending on the stoichiometry and reaction conditions. chemistrysteps.comyoutube.com

Ketone Synthesis: The initial nucleophilic acyl substitution results in the formation of a ketone. youtube.comchemistrysteps.com The tetrahedral intermediate formed after the first addition collapses, expelling the chloride leaving group. youtube.com To isolate the ketone, it is often necessary to use a less reactive organometallic reagent, such as an organocadmium or an organocuprate (Gilman reagent), or to perform the reaction at a low temperature with careful control of the stoichiometry. ucalgary.cayoutube.com

Alcohol Synthesis: Because ketones are also susceptible to nucleophilic attack by Grignard and organolithium reagents, the reaction often proceeds further. youtube.comorganic-chemistry.orgmasterorganicchemistry.comkhanacademy.org A second equivalent of the organometallic reagent can add to the newly formed ketone in a nucleophilic addition reaction, yielding a tertiary alcohol after an aqueous workup. libretexts.orgyoutube.com This is typically the product when an excess of the Grignard or organolithium reagent is used. libretexts.orgyoutube.com

| Reagent | Product Type | Conditions |

| Grignard/Organolithium (1 equiv, low temp) | Ketone | Controlled addition |

| Grignard/Organolithium (>2 equiv) | Tertiary Alcohol | Excess reagent |

| Organocuprate (Gilman reagent) | Ketone | Less reactive, stops at ketone |

Cross-Coupling Reactions Involving Acyl Chlorides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While less common for acyl chlorides compared to aryl or vinyl halides, certain transformations are possible.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgjk-sci.comorganic-chemistry.org

While the classic Sonogashira reaction involves aryl/vinyl halides, modifications and related reactions can sometimes utilize acyl chlorides. The direct Sonogashira coupling of an acyl chloride like this compound with a terminal alkyne would lead to the formation of an α,β-alkynyl ketone. This reaction provides a direct route to important synthetic intermediates. The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org

A general scheme for a tandem Sonogashira coupling involves the reaction of an aryl halide with an acetylene (B1199291) source in the presence of a palladium catalyst and a copper(I) salt. nih.gov

Other palladium-catalyzed reactions involving acyl chlorides can lead to the formation of various functional groups. The specific outcomes depend on the coupling partner and the catalytic system employed. The interplay of ligands, bases, and solvents can influence the reaction pathway and product selectivity. Recent research has explored the influence of factors like chloride concentration on the kinetics of palladium(II)-catalyzed reactions. rsc.org

The development of new ligands and catalysts continues to expand the scope of palladium-catalyzed transformations, potentially offering new synthetic routes involving acyl chlorides like this compound.

Intramolecular Cyclization Reactions of this compound

The intramolecular cyclization of this compound is a key transformation that leads to the formation of a tetracyclic ketone. This reaction is a classic example of an intramolecular Friedel-Crafts acylation, a powerful method for constructing cyclic ketones fused to aromatic systems. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction involves the generation of an acylium ion electrophile from the butanoyl chloride moiety, which then attacks the electron-rich naphthalene ring to form a new carbon-carbon bond and close the ring.

The general transformation can be depicted as follows:

Reaction Scheme for Intramolecular Friedel-Crafts Acylation

| Reactant | Catalyst | Product |

| This compound | Lewis Acid (e.g., AlCl₃, SnCl₄) | 1,2,3,4-Tetrahydro-4-methyl-4-oxobenzo[g]chromene |

The reaction is typically carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). masterorganicchemistry.comusask.ca The role of the Lewis acid is to coordinate with the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion. usask.casigmaaldrich.com The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the cyclization.

The regioselectivity of the cyclization is directed by the electronic properties of the naphthalene ring. The ether oxygen at the 2-position is an activating group, directing the electrophilic attack to the ortho and para positions. In the case of the 2-naphthyloxy system, the C1 and C3 positions of the naphthalene ring are activated. Intramolecular cyclization to the C1 position leads to a six-membered ring, which is generally favored over the formation of a four-membered ring that would result from attack at the C3 position. masterorganicchemistry.com This preference for forming six-membered rings is a common trend in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

Stereochemical Aspects in Cyclization

A crucial aspect of the intramolecular cyclization of this compound is the stereochemistry at the newly formed stereocenter in the product. The starting material possesses a chiral center at the C2 position of the butanoyl chain. The stereochemical outcome of the cyclization, whether it proceeds with retention, inversion, or racemization of this stereocenter, is of significant interest in asymmetric synthesis.

The stereospecificity of intramolecular Friedel-Crafts acylations can be influenced by several factors, including the nature of the substrate, the Lewis acid catalyst, and the reaction temperature. In some cases, the reaction can proceed with a high degree of stereospecificity. For instance, the cyclization of cyclohept-4-ene-1-carbonyl chloride in the presence of aluminum chloride has been shown to be stereospecific. rsc.org

For this compound, the stereochemical outcome is dependent on the mechanism of the acylium ion formation and its subsequent attack on the naphthalene ring. If the acylium ion forms and exists as a discrete, planar intermediate, it could lead to racemization. However, it is also possible that the Lewis acid remains associated with the acyl group, influencing the direction of the attack and leading to a degree of stereochemical control.

The potential stereochemical pathways are illustrated in the table below, considering an (S)-enantiomer of the starting material:

Possible Stereochemical Outcomes of Cyclization

| Starting Material Stereochemistry | Reaction Pathway | Product Stereochemistry |

| (S)-2-(2-Naphthyloxy)butanoyl chloride | Retention of configuration | (S)-1,2,3,4-Tetrahydro-4-methyl-4-oxobenzo[g]chromene |

| (S)-2-(2-Naphthyloxy)butanoyl chloride | Inversion of configuration | (R)-1,2,3,4-Tetrahydro-4-methyl-4-oxobenzo[g]chromene |

| (S)-2-(2-Naphthyloxy)butanoyl chloride | Racemization | Racemic mixture of (S)- and (R)-enantiomers |

Research into similar chiral systems suggests that the silyl (B83357) group attached to a chiral carbon can play a crucial role in chirality transfer during acid-catalyzed intramolecular Friedel-Crafts cyclizations. rsc.org While there is no silyl group in the present compound, this finding highlights that substituents at the chiral center can indeed direct the stereochemical course of the reaction. The presence of the methyl group and the naphthyloxy group at the chiral center of this compound would likely influence the approach of the acylium ion to the naphthalene ring, potentially favoring one diastereomeric transition state over the other and leading to a diastereoselective cyclization.

Further detailed experimental studies, including the use of chiral catalysts or auxiliaries, would be necessary to fully elucidate and control the stereochemical outcome of the intramolecular cyclization of this compound, paving the way for the asymmetric synthesis of the resulting tetracyclic ketones.

Advanced Characterization Techniques for 2 2 Naphthyloxy Butanoyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-(2-Naphthyloxy)butanoyl chloride, offering a non-destructive means to probe its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in confirming the compound's identity and purity.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. libretexts.org Both ¹H and ¹³C NMR provide distinct information about the electronic environment of the nuclei, allowing for a detailed structural assignment.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. For this compound, the protons on the naphthyloxy ring are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. orgchemboulder.com The protons of the butanoyl chain will have characteristic shifts as well. The proton on the carbon adjacent to the carbonyl group (the α-proton) is deshielded and would likely appear in the range of 2.0-2.7 ppm. orgchemboulder.com Protons further down the chain will have shifts closer to those of standard alkanes.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. compoundchem.com The carbonyl carbon of the acyl chloride is highly deshielded and typically appears in the range of 160-180 ppm. libretexts.orgoregonstate.edu The carbons of the naphthyloxy group will resonate in the aromatic region, generally between 110 and 160 ppm. oregonstate.edu The carbons of the butanoyl chain will show distinct signals, with the carbon alpha to the carbonyl group appearing at a lower field than the other aliphatic carbons due to the electron-withdrawing effect of the carbonyl group. The chemical shifts are influenced by the electronegativity of nearby atoms; carbons bonded to oxygen are deshielded and appear at a lower field. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyloxy Aromatic Protons | 6.0 - 8.5 | 110 - 160 |

| Butanoyl α-Proton | 2.0 - 2.7 | - |

| Butanoyl Chain Protons | ~0.9 - 1.8 | ~10 - 40 |

| Carbonyl Carbon | - | 160 - 180 |

| Naphthyloxy Aromatic Carbons | - | 110 - 160 |

| Butanoyl Chain Carbons | - | ~10 - 55 |

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule. wikipedia.org Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the unambiguous assignment of the protons along the butanoyl chain and within the naphthyloxy ring system.

An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. wikipedia.org This technique is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals, providing a complete and verified structural map of the molecule.

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. missouri.edu

The carbonyl (C=O) group of an acyl chloride exhibits a strong and sharp absorption band in a characteristic region of the IR spectrum. Due to the high electronegativity of the chlorine atom, which withdraws electron density from the carbonyl carbon, the C=O bond is strengthened, leading to a higher stretching frequency compared to other carbonyl compounds like ketones or esters. libretexts.org This absorption for acyl chlorides is typically observed in the range of 1770-1815 cm⁻¹. libretexts.org The presence of a strong peak in this region is a clear indicator of the acyl chloride functionality in this compound.

The naphthyloxy group also presents several characteristic absorption bands in the IR spectrum. The C-O-C stretching vibrations of the ether linkage will produce strong bands, typically in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will give rise to several absorptions in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the naphthalene ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | Stretch | 1770 - 1815 | Strong |

| Ether (C-O-C) | Stretch | 1000 - 1300 | Strong |

| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method provides valuable information about the molecular weight and structure of a compound.

In mass spectrometry, particularly with electron ionization (EI), molecules are bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of a molecule and is instrumental in its structural elucidation.

For acyl chlorides like this compound, a characteristic fragmentation pathway involves the cleavage of the C-Cl bond to form a stable acylium ion. The general principle of fragmentation involves the breaking of bonds to form smaller, charged particles, which are then detected. libretexts.org For instance, in the mass spectrum of 2-butenoyl chloride, fragment ions are observed, indicating the cleavage of the molecule. nist.gov

The fragmentation of this compound is expected to prominently feature the corresponding acylium ion, [M-Cl]+. This ion is stabilized by the resonance delocalization of the positive charge onto the carbonyl oxygen and the adjacent naphthyloxy group. Further fragmentation of the acylium ion can occur, leading to the loss of carbon monoxide (CO) to form a naphthyloxy-substituted butyl cation. Other significant fragmentation pathways may involve cleavage of the ether bond or fragmentation of the butyl chain. The analysis of these fragmentation patterns provides definitive structural confirmation.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Significance |

| Molecular Ion | [C₁₄H₁₃ClO₂]⁺ | 248.06 | Represents the intact molecule with one electron removed. |

| Acylium Ion | [C₁₄H₁₃O₂]⁺ | 213.09 | Formation by loss of a chlorine radical; a key diagnostic peak for acyl chlorides. |

| Naphthyloxy Ion | [C₁₀H₇O]⁺ | 143.05 | Results from cleavage of the ether bond. |

| Naphthyl Ion | [C₁₀H₇]⁺ | 127.05 | Arises from further fragmentation of the naphthyloxy ion. |

Note: The m/z values are calculated based on the most abundant isotopes.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. nih.gov For this compound, with a molecular formula of C₁₄H₁₃ClO₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This capability is crucial for unambiguous identification and for confirming the successful synthesis of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. wikipedia.org

The naphthyl group in this compound acts as a chromophore. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene ring system. researchgate.netresearchgate.net Naphthalene exhibits characteristic π → π* transitions. wikipedia.org The two lowest-lying electronic transitions in naphthalene are designated as the ¹Lₐ and ¹Lₑ states. researchgate.net These transitions give rise to strong absorption bands in the UV region. The presence of substituents on the naphthalene ring can influence the energy and intensity of these transitions. aanda.org

The position of the maximum absorbance (λmax) in a UV-Vis spectrum can be affected by the extent of conjugation in a molecule. While the butanoyl chloride side chain is not directly conjugated with the naphthyl ring, the oxygen atom of the ether linkage can have a significant electronic effect. The lone pairs of electrons on the oxygen atom can interact with the π-system of the naphthalene ring, a phenomenon known as n → π* transition. wikipedia.org This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted naphthalene. Any modification to the side chain or the introduction of other functional groups that could extend the conjugation would be expected to further shift the λmax to longer wavelengths. oup.com

Table 2: Typical UV Absorption Data for Naphthalene Derivatives

| Compound | λmax (nm) | Solvent | Electronic Transition |

| Naphthalene | ~220, ~275, ~312 | Hexane (B92381) | π → π |

| 2-Naphthol (B1666908) | ~226, ~279, ~327 | Ethanol | π → π and n → π |

| 2-Naphthoyl chloride | ~244, ~284, ~330 | Chloroform | π → π and n → π* |

Note: The λmax values are approximate and can vary depending on the solvent and specific substitution pattern.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of the desired product and the monitoring of reaction progress. nih.gov High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for these purposes. nih.govnih.gov

For the synthesis of this compound, chromatography can be used to:

Assess the purity of the starting materials: Ensuring the purity of the reactants is critical for a successful and clean reaction.

Monitor the progress of the reaction: By taking small aliquots from the reaction mixture at different time intervals and analyzing them by TLC or HPLC, the consumption of reactants and the formation of the product can be tracked. This allows for the determination of the optimal reaction time.

Purify the final product: After the reaction is complete, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography, a preparative form of liquid chromatography, is frequently used to isolate and purify the this compound.

Quantify the yield: Once purified, the amount of the product can be determined, often using HPLC with a UV detector, by comparing its peak area to that of a known standard.

The choice of the stationary and mobile phases in chromatography is crucial for achieving good separation. For a moderately polar compound like this compound, normal-phase chromatography with a silica (B1680970) gel stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase is often effective. Alternatively, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water can be used.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. In the context of this compound and its precursors or derivatives, GC is frequently employed to assess purity. For instance, commercial suppliers of related compounds like 1-Naphthoyl chloride and 2-Naphthoyl chloride often provide purity specifications determined by GC analysis, with typical purities of ≥98.0%. avantorsciences.com This indicates that GC is a standard method for quality control of the acyl chloride functional group and related structures within this family of compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the quantification of the target analyte and any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Stability-Limited Analytes

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of compounds that may be thermally labile or non-volatile, which can be the case for this compound and its derivatives. HPLC is widely used to determine the purity of related phenoxyacetic acid derivatives. For example, the purity of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid is specified as ≥98.0% by HPLC analysis. avantorsciences.com

Furthermore, HPLC methods have been developed for the separation and quantification of related compounds like 2-Naphthoxyacetic acid. sielc.comnih.gov These methods often utilize mixed-mode columns that can operate under various conditions, including reversed-phase, normal-phase, and ion-exchange chromatography. sielc.com The ability to adjust parameters such as buffer pH, buffer concentration, and the organic modifier allows for the fine-tuning of separations for complex mixtures. sielc.com For instance, a method for the simultaneous determination of 2-naphthoxyacetic acid (BNOA) and indole-3-acetic acid (IAA) in fruit juice samples has been successfully developed, demonstrating the robustness of HPLC for analyzing these compounds in complex matrices. nih.gov The results obtained by HPLC are often compared with those from other methods, such as mass spectrometry, to ensure accuracy and precision. nih.gov

| Parameter | Value | Reference |

| Purity of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid by HPLC | ≥98.0% | avantorsciences.com |

| Detection Wavelength for BNOA in HPLC | 239 nm | nih.gov |

| Detection Wavelength for IAA in HPLC | 293 nm | nih.gov |

| LOD for BNOA by synchronous fluorescence spectroscopy (compared with HPLC-MS) | 0.003 µg/mL | nih.gov |

| LOD for IAA by synchronous fluorescence spectroscopy (compared with HPLC-MS) | 0.012 µg/mL | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. rochester.edu In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. rochester.edu

The general procedure involves spotting a small amount of the reaction mixture onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in a suitable solvent system, and the separated spots are visualized, typically under UV light. rochester.edu By comparing the relative intensities of the spots corresponding to the reactant and product, a chemist can qualitatively assess the extent of the reaction. A "cospot," where the reaction mixture and starting material are spotted together, is often used to confirm the identity of the starting material spot in the reaction lane, especially when the Rf values of the reactant and product are similar. rochester.edu The choice of an appropriate solvent system is crucial for achieving good separation, with a target Rf value for the starting material typically being around 0.3-0.4. rochester.edu

X-ray Diffraction Analysis for Solid-State Structure

The analysis of naproxen (B1676952) has revealed the existence of multiple crystal forms, including polymorphs and cocrystals. researchgate.netmdpi.combjpharm.org.uk For instance, four different crystal forms of naproxen have been isolated and characterized using powder X-ray diffractometry (PXRD) and differential scanning calorimetry (DSC). researchgate.net The crystal structure of naproxen is described as monoclinic. researchgate.net Furthermore, cocrystals of naproxen with various coformers have been synthesized and their structures determined by single-crystal X-ray diffraction (SC-XRD). researchgate.netmdpi.com These studies reveal intricate networks of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. researchgate.netmdpi.com

Crystallographic Data Interpretation for Bond Lengths and Angles

The interpretation of crystallographic data from X-ray diffraction experiments provides precise measurements of bond lengths and angles within the crystal lattice. For derivatives of 2-(2-Naphthyloxy)acetic acid, such as naproxen cocrystals, these data reveal the nature of the intermolecular interactions.

In a cocrystal of naproxen with picolinamide, the carboxylic acid group of naproxen forms a hydrogen bond with the pyridine (B92270) nitrogen of picolinamide. researchgate.net Similarly, in cocrystals with caprolactam and oxymatrine, hydrogen bonding motifs are observed between the carboxyl group of naproxen and the functional groups of the coformers. mdpi.com The table below summarizes key hydrogen bond parameters for two novel naproxen cocrystals. mdpi.com

| Cocrystal | Hydrogen Bond | D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| NPX–CPL | O(3)-H(3)···O(4) | C(14)-O(3)-H(3)···O(4)=C(15) | 0.82 | 1.82 | 2.628(2) | 169 |

| NPX–OMT | O(3)-H(3A)···N(3) | C(14)-O(3)-H(3A)···N(3)-C(20) | 0.82 | 1.83 | 2.646(3) | 173 |

NPX = Naproxen, CPL = Caprolactam, OMT = Oxymatrine mdpi.com

These data illustrate the specific geometric arrangements of the atoms involved in hydrogen bonding, which are crucial for the stability and properties of the crystalline material. The study of these and other weak interactions, such as C-H···π interactions, provides a detailed picture of the supramolecular assembly in the solid state. mdpi.com

Computational Chemistry and Theoretical Studies of 2 2 Naphthyloxy Butanoyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govarxiv.org It is a fundamental tool for understanding the chemical and physical properties of compounds like 2-(2-naphthyloxy)butanoyl chloride.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The electronic structure of a molecule is central to its reactivity. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biomedres.ussamipubco.com A small HOMO-LUMO gap suggests low chemical stability and high reactivity, as it is energetically more favorable to add electrons to a high-lying LUMO or remove them from a low-lying HOMO. biomedres.us

The reactivity of a molecule can be further understood through global reactivity descriptors derived from HOMO and LUMO energies. These include electronegativity, chemical potential, hardness, and softness. conicet.gov.ar

Table 1: Representative Frontier Orbital Data for Related Naphthalene (B1677914) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| Naproxen (B1676952) | -5.73 | -1.26 | 4.47 |

| Naproxen Degradant D3 | -4.73 | -2.72 | 2.01 |

| Naphthalene with -OH group | - | - | Varies |

Note: Data is illustrative and based on studies of naphthalene and its derivatives. biomedres.ussamipubco.comresearchgate.net The exact values for this compound would require specific calculations.

Hammett Plots and Electronic Effects

Hammett plots are a valuable tool in physical organic chemistry for studying the electronic effects of substituents in aromatic systems. viu.cawalisongo.ac.idwikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound (k₀ or K₀). walisongo.ac.id The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. walisongo.ac.idlibretexts.org